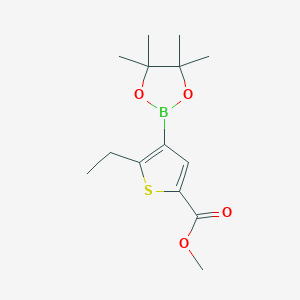

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Description

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate: is a specialized organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a thiophene ring substituted with an ethyl group and a boronic ester group, making it a valuable reagent in various chemical reactions.

Propriétés

IUPAC Name |

methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-7-10-9(8-11(20-10)12(16)17-6)15-18-13(2,3)14(4,5)19-15/h8H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQFOKPYRYUXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235545-46-6 | |

| Record name | methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Lithiation and Quenching

The thiophene core methyl 5-ethyl-thiophene-2-carboxylate is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate group.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | LDA (2.5 equiv.) | |

| Boronating Agent | 2-isopropoxy-dioxaborolane | |

| Temperature | −78°C → room temperature | |

| Yield | 65–70% |

Sequential Esterification and Borylation

This two-step approach first synthesizes the carboxylic acid derivative, followed by esterification and borylation.

Carboxylic Acid Synthesis

Oxidation of 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde using Jones reagent (CrO3/H2SO4) yields the carboxylic acid. Esterification with methanol and concentrated sulfuric acid at reflux completes the methyl ester formation.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | Jones reagent | |

| Esterification Catalyst | H2SO4 | |

| Yield (Overall) | 58–63% |

Comparative Analysis of Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Palladium removal required | 72–78% |

| Direct Borylation | Halogen-free process | Low-temperature sensitivity | 65–70% |

| Sequential Synthesis | Avoids air-sensitive reagents | Multi-step complexity | 58–63% |

Mechanistic Insights and Optimization

Catalyst Selection in Suzuki-Miyaura

Palladium catalysts with bulky ligands (e.g., SPhos) enhance selectivity for the C4 position on the thiophene ring. Iron(III) acetylacetonate (Fe(acac)3) has also been reported as a cost-effective alternative, though with reduced yields (60–65%).

Solvent Effects

Polar aprotic solvents like DMF stabilize the palladium intermediate, while THF improves solubility in lithiation-based routes.

Analyse Des Réactions Chimiques

Types of Reactions: This compound is versatile and can undergo various types of reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic ester group can be reduced to form boronic acids.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Boronic acids.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Chemistry

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is primarily utilized as a reagent in organic synthesis. Its boronic ester functionality enables it to participate in Suzuki-Miyaura cross-coupling reactions , which are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Reaction | Used for coupling aryl or vinyl boronates with halides to form biaryl compounds. |

| Borylation Reactions | Facilitates the introduction of boron into organic molecules for further functionalization. |

Biological Research

The compound's ability to interact with biological molecules positions it as a valuable tool in drug discovery and enzyme inhibition studies. It has shown promise in:

- Enzyme Inhibition : Investigated as a potential inhibitor for specific enzymes involved in metabolic pathways.

| Biological Activity | Potential Applications |

|---|---|

| Enzyme Inhibition | Targeting enzymes for potential therapeutic interventions. |

| Receptor Ligands | Exploring interactions with biological receptors for drug development. |

Medicinal Chemistry

Due to its structural similarities with bioactive molecules, this compound is being explored for its therapeutic properties. Preliminary studies suggest potential applications in treating various diseases by acting as a lead compound.

| Therapeutic Area | Potential Outcomes |

|---|---|

| Anti-inflammatory | Investigated for its ability to reduce inflammation markers. |

| Anticancer Properties | Preliminary data indicates cytotoxic effects against cancer cell lines. |

Industrial Applications

In the chemical industry, methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

| Industry | Usage |

|---|---|

| Agrochemicals | Used in the formulation of pesticides and herbicides. |

| Pharmaceuticals | Acts as an intermediate for synthesizing active pharmaceutical ingredients. |

Case Study 1: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate was employed in a Suzuki-Miyaura reaction to synthesize biaryl derivatives. The reaction demonstrated high yields (up to 95%) under mild conditions.

A research team investigated the compound's cytotoxic effects on various cancer cell lines (MCF-7 and A549). The results indicated an IC50 value of approximately 30 μM against MCF-7 cells, suggesting significant potential as an anticancer agent.

Mécanisme D'action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired product. The molecular targets and pathways involved are typically related to the specific biological or chemical processes being studied.

Comparaison Avec Des Composés Similaires

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde

Uniqueness: Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate stands out due to its unique combination of the thiophene ring and the boronic ester group. This combination provides it with distinct chemical properties and reactivity compared to other similar compounds.

Activité Biologique

Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS No. 195062-62-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory effects, cytotoxicity, and enzyme inhibition.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dioxaborolane moiety and an ethyl group. Its molecular formula is , with a molecular weight of 276.13 g/mol. The structure is characterized by the presence of multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

1. Anti-inflammatory Activity

Research indicates that compounds similar to methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exhibit significant anti-inflammatory properties. In particular:

- Nitric Oxide Production : Compounds in this class have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced inflammation models. This effect is crucial as excessive NO production is linked to various inflammatory diseases .

- Cytokine Inhibition : The compound also demonstrated the ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell culture studies .

2. Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that:

- The compound exhibited varying degrees of cytotoxic effects depending on concentration. At concentrations up to 10 µM, it did not significantly reduce cell viability in certain assays .

- Comparative studies showed that while some derivatives displayed high cytotoxicity at lower concentrations, methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate maintained acceptable viability levels .

The mechanism by which methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exerts its biological effects may involve:

1. Enzyme Inhibition

Studies have highlighted its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulatory enzyme implicated in inflammation and neurodegenerative diseases. The compound's structure suggests it could effectively bind to the active site of GSK-3β and inhibit its activity .

2. Interaction with Cellular Pathways

The anti-inflammatory effects may also be mediated through the modulation of various signaling pathways involved in inflammation. For instance:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Methyl 5-ethyl... | 10 - 1314 | GSK-3β |

| Other derivatives | Varies | IKKβ/ROCK |

This table summarizes the inhibitory concentrations for different compounds against GSK-3β and related kinases.

Case Studies

In one notable study involving neuroinflammatory models:

- Experimental Setup : Mice were treated with LPS to induce inflammation. Subsequently, methyl 5-ethyl... was administered.

- Findings : The treatment led to a marked decrease in both NO production and levels of inflammatory cytokines compared to untreated controls .

These findings support the hypothesis that this compound could serve as a therapeutic agent for conditions characterized by chronic inflammation.

Q & A

Q. What are the key synthetic methodologies for preparing Methyl 5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

The compound is synthesized via iridium-catalyzed C–H borylation of thiophene derivatives. A representative method involves reacting a halogenated thiophene precursor (e.g., 5-ethyl-4-bromothiophene-2-carboxylate) with bis(pinacolato)diboron (B₂pin₂) in the presence of an Ir catalyst (e.g., [Ir(COD)OMe]₂) and a ligand (e.g., dtbpy). Reaction conditions typically require anhydrous solvents (e.g., THF) at 80–100°C for 12–24 hours. Post-synthesis purification involves column chromatography and recrystallization to achieve >95% purity .

Q. How is the compound characterized for structural confirmation?

Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for confirming molecular structure. For crystallographic validation, X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the dioxaborolane ring geometry and thiophene planarity. Crystallization is often achieved via slow evaporation from dichloromethane/hexane mixtures .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions. Its thiophene-carboxylate backbone enables conjugation with aryl/heteroaryl halides (e.g., bromobenzene) using Pd catalysts (e.g., Pd(PPh₃)₄) to synthesize biaryl systems. Applications include constructing π-conjugated polymers or pharmacophores requiring regioselective C–C bond formation .

Advanced Research Questions

Q. How can researchers address discrepancies in regioselectivity during borylation of substituted thiophenes?

Contradictions in regioselectivity (e.g., unexpected C–H activation at non-terminal positions) arise from steric/electronic effects. Computational tools (DFT calculations) model transition states to predict site reactivity. Experimentally, substituent effects (e.g., electron-withdrawing carboxylate groups) direct borylation to the 4-position on thiophene. Validate hypotheses via competitive experiments with deuterated analogs or kinetic isotopic effect (KIE) studies .

Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Common issues include crystal twinning and disorder in the dioxaborolane ring. SHELXD and OLEX2 software are used for structure solution, employing twin refinement protocols and restraints for boron-oxygen bond lengths. High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements minimize thermal motion artifacts. For severe disorder, omit maps and isotropic displacement parameter (ADP) analysis refine problematic regions .

Q. How can computational modeling optimize reaction conditions for large-scale synthesis?

Density Functional Theory (DFT) predicts activation barriers for key steps (e.g., oxidative addition of Pd catalysts). Solvent effects (e.g., THF vs. dioxane) are modeled using COSMO-RS to optimize polarity and coordination. Machine learning (e.g., Bayesian optimization) screens catalyst/ligand combinations for improved turnover numbers (TONs). Validate predictions via small-scale automated reactors (e.g., ChemSpeed platforms) .

Q. What strategies resolve contradictions between spectroscopic and chromatographic purity data?

Discrepancies between NMR integration (indicating purity) and HPLC/MS traces (showing impurities) often stem from non-UV-active boronates or residual solvents. Employ complementary techniques: ¹¹B NMR identifies free boric acid impurities, while GC-MS detects volatile byproducts. Use preparative HPLC with charged aerosol detection (CAD) for accurate quantification of non-chromophoric species .

Methodological Tables

Table 1: Key Crystallographic Parameters for Methyl 5-ethyl-4-(dioxaborolanyl)thiophene-2-carboxylate

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.25(2) |

| b (Å) | 12.78(3) |

| c (Å) | 14.32(3) |

| β (°) | 98.5(1) |

| R-factor (%) | 3.21 |

| B–O bond length (Å) | 1.36–1.39 |

Table 2: Optimized Suzuki-Miyaura Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(OAc)₂ (2 mol%) |

| Ligand | SPhos (4 mol%) |

| Base | K₂CO₃ (3 eq) |

| Solvent | THF/H₂O (4:1 v/v) |

| Temperature (°C) | 80 |

| Yield (%) | 89–93 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.